2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of benzylsulfanyl and methylsulfonyl groups attached to the imidazole ring, which impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzyl mercaptan with a suitable imidazole precursor in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like zinc chloride (ZnCl₂) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)benzimidazole: A compound with similar sulfonyl and imidazole functionalities, known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.
2-Benzylsulfanyl-1-methyl-4,5-diphenylimidazole: Another imidazole derivative with benzylsulfanyl and methyl groups, used in various chemical and biological studies.
Uniqueness
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYMSDJTZLOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677089 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.